molecular formula C17H21N5O3 B2861778 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1172793-07-5

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2861778
CAS RN: 1172793-07-5
M. Wt: 343.387
InChI Key: FZYISYHWVKZRHN-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity A study discussed the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their solid state structures and antioxidant activities, demonstrating significant antioxidant properties. This suggests potential applications in developing compounds with antioxidant capabilities, which could be relevant for pharmaceutical and medicinal chemistry research (Chkirate et al., 2019).

Anti-Tumor Agents Research on benzopyranylamine compounds, including derivatives of pyrrolidine, morpholine, and piperidine, indicated their significant anti-tumor activities against various cancer cell lines. This highlights the compound's potential in the synthesis of anti-cancer agents, especially for breast, CNS, and colon cancers (Jurd, 1996).

Synthetic Chemistry and Molecular Docking A multifunctional approach involving the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives was examined for their potential against Alzheimer's disease. These compounds were assessed as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showcasing the compound's relevance in addressing neurodegenerative diseases through molecular docking studies (Umar et al., 2019).

Kinase Inhibitory and Anticancer Activities Another study focused on thiazolyl N-benzyl-substituted acetamide derivatives, including a detailed structure-activity relationship analysis. These compounds were evaluated for their Src kinase inhibitory and anticancer activities, demonstrating their potential application in cancer therapy by targeting specific kinases (Fallah-Tafti et al., 2011).

Synthesis and CT DNA / BSA Binding Studies Research on paracetamol derivatives synthesized through a three-component reaction involving morpholine/piperidine revealed their potential for DNA-binding interactions. This suggests applications in developing compounds for DNA interaction studies, which could be relevant for drug discovery and molecular biology research (Raj, 2020).

properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-13-9-15(17(24)21-5-7-25-8-6-21)20-22(13)12-16(23)19-11-14-3-2-4-18-10-14/h2-4,9-10H,5-8,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYISYHWVKZRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CN=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.